molecular formula C17H18N2O B7459891 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No. B7459891
M. Wt: 266.34 g/mol
InChI Key: LMDPKIMKOPAAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK3β inhibitor and has been extensively studied for its therapeutic potential in treating various diseases.

Mechanism of Action

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide inhibits GSK3β by binding to its ATP-binding site. This prevents the phosphorylation of various downstream targets, leading to the modulation of various signaling pathways. The inhibition of GSK3β has been shown to have a positive effect on various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects:
3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to have a positive effect on mood disorders such as bipolar disorder. In cancer, it has been found to inhibit cell proliferation and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide in lab experiments are its potent inhibitory effect on GSK3β, its potential therapeutic applications, and its ability to modulate various signaling pathways. However, the limitations of using this compound are its moderate yield in the synthesis method and its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide. One of the directions is to improve the synthesis method to increase the yield and purity of the product. Another direction is to study the compound's potential therapeutic applications in other diseases such as Parkinson's disease and schizophrenia. Additionally, further research is needed to understand the compound's mechanism of action and its effect on various signaling pathways. Finally, the development of more potent and selective GSK3β inhibitors based on 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide could lead to the development of novel therapeutics for various diseases.
Conclusion:
In conclusion, 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound's potent inhibitory effect on GSK3β, its ability to modulate various signaling pathways, and its potential therapeutic applications make it a promising compound for further research. However, further research is needed to fully understand its mechanism of action and its effect on various diseases.

Synthesis Methods

The synthesis of 3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then reduced using a reducing agent such as palladium on carbon to obtain the final product. The yield of the synthesis method is moderate, and the purity of the product can be improved using various purification techniques.

Scientific Research Applications

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has been extensively studied for its therapeutic potential in treating various diseases such as Alzheimer's disease, bipolar disorder, and cancer. It has been found to be a potent inhibitor of glycogen synthase kinase 3 beta (GSK3β), which plays a crucial role in various signaling pathways. Inhibition of GSK3β has been shown to have a positive effect on neurodegenerative diseases, mood disorders, and cancer.

properties

IUPAC Name

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c18-14-8-3-7-13(11-14)17(20)19-16-10-4-6-12-5-1-2-9-15(12)16/h3-4,6-8,10-11H,1-2,5,9,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDPKIMKOPAAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

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